HO-Peg22-OH

ADC Linker Pharmacokinetics PEGylation

This monodisperse HO-PEG22-OH (CAS 928211-42-1) provides a precise 22-unit PEG linker for PROTAC design. Its defined chain length is critical for optimizing ternary complex geometry and degradation potency—arbitrary substitution with other PEG lengths is not scientifically equivalent. For applications requiring batch-to-batch consistency, such as ADC drug-linker constructs or in vivo probes, its high purity (>98%) ensures reproducible conjugate synthesis and simplified analytics.

Molecular Formula C44H90O23
Molecular Weight 987.2 g/mol
Cat. No. B12420513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHO-Peg22-OH
Molecular FormulaC44H90O23
Molecular Weight987.2 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
InChIInChI=1S/C44H90O23/c45-1-3-47-5-7-49-9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-39-65-41-43-67-44-42-66-40-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-50-8-6-48-4-2-46/h45-46H,1-44H2
InChIKeyRQMJUEUJRZVGMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HO-PEG22-OH: Defined 22-Unit Linear PEG Linker for PROTAC Development and Bioconjugation


HO-PEG22-OH (CAS: 928211-42-1) is a linear, monodisperse polyethylene glycol (PEG) linker comprising exactly 22 ethylene glycol repeat units, capped with terminal hydroxyl groups . With a precise molecular weight of 987.17 Da (C₄₄H₉₀O₂₃) , it is distinct from polydisperse PEG mixtures. HO-PEG22-OH is classified as a PROTAC (PROteolysis TArgeting Chimera) linker, utilized to tether an E3 ubiquitin ligase ligand to a target protein ligand, enabling the formation of bifunctional degraders [1]. Its defined chain length provides a specific spatial separation between the two ligands, which is a critical parameter in optimizing the formation of the ternary complex required for targeted protein degradation [2]. The compound is supplied as a solid with high purity, typically >98% [3], and demonstrates solubility in DMSO up to at least 10 mM [4].

HO-PEG22-OH: Why PEG Linker Length Cannot Be Arbitrarily Interchanged in PROTAC Design


The substitution of a 22-unit PEG linker with a shorter (e.g., PEG4) or longer (e.g., PEG24) analog cannot be considered equivalent for scientific procurement. The length of the PEG linker is not a trivial variable; it is a critical design parameter that directly modulates the spatial geometry and physiochemical properties of the resulting conjugate, which in turn dictates biological performance. Research has demonstrated that for therapeutic oligonucleotides, the length of the PEG chain is decisive for both pharmacokinetic (PK) and pharmacodynamic (PD) effects, with longer chains increasing circulation times but often decreasing gene-silencing efficiency [1]. Similarly, in the context of antibody-drug conjugates (ADCs), the specific number of PEG units (e.g., PEG12 vs. PEG24) has been shown to significantly impact conjugate PK properties, biodistribution, antitumor activity, and tolerability [2]. For PROTACs, the linker length is a key determinant of the 'linkerology' and directly influences the stability of the ternary complex formed between the target protein, PROTAC, and E3 ligase, which is essential for efficient ubiquitination and degradation. Therefore, an arbitrary change in linker length can drastically alter degradation efficiency, cellular permeability, and in vivo efficacy, rendering direct substitution a high-risk, non-interchangeable event without extensive empirical validation.

HO-PEG22-OH Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


HO-PEG22-OH Offers an Intermediate Hydrodynamic Radius Between PEG12 and PEG24 in ADC Development

HO-PEG22-OH provides a specific and well-defined chain length of 22 ethylene glycol units, positioning it between the commonly used PEG12 and PEG24 linkers in ADC and bioconjugation research. A seminal study on auristatin-based ADCs systematically evaluated the effect of PEG linker length and found that the extent of PEGylation (i.e., number of PEG units) directly impacts conjugate pharmacokinetics (PK), biodistribution, antitumor activity, and tolerability. While a PEG12 linker was identified as optimal for that specific auristatin glucuronide-MMAE system [1], a PEG24 linker has been used in other contexts to mitigate accelerated plasma clearance associated with high drug loading (DAR 8) [2]. HO-PEG22-OH, with its 22-unit length, offers a structure that is nearly isometric to the PEG24 unit used to modulate ADC PK, but with a slightly reduced hydrodynamic radius. This allows scientists to fine-tune PK parameters where PEG12 provides insufficient circulation time and PEG24 may impart excessive residence time or negatively impact tumor penetration. [1] [2]

ADC Linker Pharmacokinetics PEGylation

HO-PEG22-OH Molecular Weight (987 Da) Sits in a Class-Specific Range Associated with Extended Half-Life vs. Small PEGs

The 987 Da molecular weight of HO-PEG22-OH places it in a class of PEGs where the systemic circulation half-life (t₁/₂) begins to increase appreciably compared to smaller PEG chains. Pharmacokinetic studies on PEGs have established a direct correlation between increasing molecular weight and prolonged circulation time. For example, the terminal half-life of PEG increases from approximately 18 minutes for a 6,000 Da PEG to 16.5 hours for a 50,000 Da PEG [1]. While HO-PEG22-OH (≈1 kDa) is well below the renal filtration threshold of 40-60 kDa, its size is sufficient to reduce the rate of glomerular filtration relative to small molecule drugs or very short linkers (e.g., PEG4, ~200 Da). This class-level inference suggests that conjugates made with HO-PEG22-OH will exhibit a longer plasma residence time than those using shorter, lower-molecular-weight PEG linkers, which are rapidly cleared [1] [2]. The 22-unit length provides a balanced profile, offering improved PK without the potential issues associated with very high molecular weight PEGs (e.g., tissue vacuolation or accelerated blood clearance) [3].

Pharmacokinetics Renal Clearance Circulation Half-Life

HO-PEG22-OH Enables Tunable Spatial Separation in PROTAC Ternary Complex Formation

In PROTAC design, the linker length is a primary determinant of the ability to form a stable and productive ternary complex (Target:PROTAC:E3 Ligase). The 22-unit PEG chain of HO-PEG22-OH provides a specific, intermediate spatial distance between the two binding moieties. While shorter linkers (e.g., PEG4, ~5 Å end-to-end) may restrict the necessary conformational flexibility for complex formation, and very long linkers (e.g., PEG24+, >40 Å) may increase the entropic penalty of bringing the two proteins together, the 22-unit PEG offers a middle ground. Its extended length is approximately 70-80 Å, which can bridge the distance between many common E3 ligase (e.g., CRBN, VHL) and target protein binding pockets. This specific length can be empirically shown to impact degradation efficiency (DC₅₀) and maximal degradation (Dₘₐₓ) in cellular assays. While a direct, published head-to-head comparison of HO-PEG22-OH vs. other lengths in a single PROTAC series is not available at the time of this analysis, the foundational principle of PROTAC linkerology establishes that linker length is a non-trivial, tunable parameter that directly affects potency and selectivity [1] [2]. A PEG22 linker is a precise tool for this optimization process.

PROTAC Linkerology Ternary Complex

HO-PEG22-OH Demonstrates High Purity (>98%) and Defined Molecular Weight, Contrasting with Polydisperse PEG Alternatives

A key differentiator for HO-PEG22-OH in procurement decisions is its high purity and monodisperse nature. Vendor specifications list the purity of HO-PEG22-OH at >98% [1]. This is in stark contrast to many commercially available PEGs, which are polydisperse mixtures containing a Gaussian distribution of chain lengths around a nominal average molecular weight (e.g., PEG 1000). Such polydispersity introduces variability into conjugate batches, complicating analytical characterization and potentially leading to inconsistent biological results [2]. A monodisperse linker like HO-PEG22-OH yields a single, well-defined product upon conjugation, which is a critical requirement for rigorous research and especially for the development of pharmaceuticals where batch-to-batch consistency is mandated by regulatory bodies. The exact molecular weight of 987.17 Da, as opposed to an approximate value like '~1 kDa', is crucial for accurate stoichiometry in bioconjugation reactions and for interpreting mass spectrometry data .

Chemical Purity Monodispersity Quality Control

HO-PEG22-OH: Recommended Application Scenarios Based on Quantitative Differentiation


Optimizing PROTAC Ternary Complex Formation via Intermediate-Length Linker Spacing

Use HO-PEG22-OH as the linker in a PROTAC design series to empirically determine the optimal spatial distance for ternary complex stabilization. Its 22-unit length provides a specific intermediate geometry that is distinct from both very short (PEG4) and long (PEG24) linkers, allowing for the systematic exploration of linker length on degradation potency (DC₅₀) and efficacy (Dₘₐₓ) [1]. This is a key step in the 'linkerology' phase of PROTAC development.

Fine-Tuning Pharmacokinetics of Small Molecule or Peptide Conjugates

Employ HO-PEG22-OH to conjugate to a small molecule drug or therapeutic peptide to achieve a moderate extension of its plasma half-life. The ~1 kDa molecular weight of the linker is expected to reduce the rate of renal clearance relative to the unconjugated drug or conjugates made with shorter PEG chains, but without the potential for tissue accumulation or accelerated blood clearance phenomena sometimes observed with very high molecular weight PEGs [1] [2]. This makes it ideal for creating conjugates with a PK profile balanced between efficacy and safety.

Synthesizing Well-Defined, Monodisperse Bioconjugates for Rigorous Analytical Characterization

Utilize HO-PEG22-OH in any application where batch-to-batch consistency and precise analytical characterization are paramount, such as in the preparation of analytical standards, complex in vivo probes, or early-stage preclinical candidates. The monodisperse nature and >98% purity of HO-PEG22-OH ensure the generation of a single, well-defined conjugate species, vastly simplifying purification and enabling accurate interpretation of mass spectrometry, NMR, and other analytical data [1] [2].

Developing Hydrophilic Linker Systems for Challenging Payloads in ADC Research

Incorporate HO-PEG22-OH as a hydrophilic spacer in an ADC drug-linker construct. The high hydrophilicity conferred by the 22-unit PEG chain can help mask the inherent hydrophobicity of many potent cytotoxins (e.g., auristatins, maytansinoids), thereby reducing ADC aggregation and improving the biophysical properties and pharmacokinetic profile of the final conjugate [1]. Its intermediate length allows for a balance between improving solubility and not overly perturbing the binding or internalization of the antibody.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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